![molecular formula C14H15NO2S2 B14310138 Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate CAS No. 112779-70-1](/img/structure/B14310138.png)
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate is a complex organic compound that features a thiazole ring, a phenyl group, and an ethyl ester functional group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate typically involves the reaction of 4-methylphenylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and inflammatory diseases.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
作用機序
The mechanism of action of Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation by interfering with signaling pathways .
類似化合物との比較
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
- 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Uniqueness
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate is unique due to its specific structural features, such as the combination of a thiazole ring with a phenyl group and an ethyl ester.
特性
CAS番号 |
112779-70-1 |
|---|---|
分子式 |
C14H15NO2S2 |
分子量 |
293.4 g/mol |
IUPAC名 |
ethyl 2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H15NO2S2/c1-3-17-13(16)9-19-14-15-12(8-18-14)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
InChIキー |
LBTMJGDJPVTJDD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=NC(=CS1)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


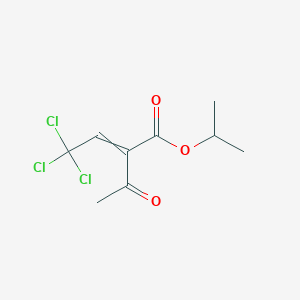


![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
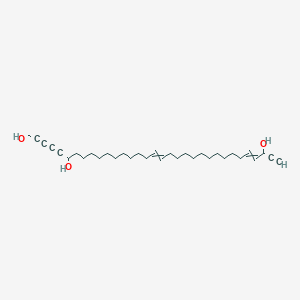
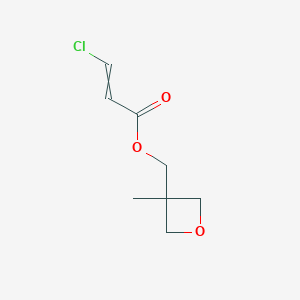
![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)
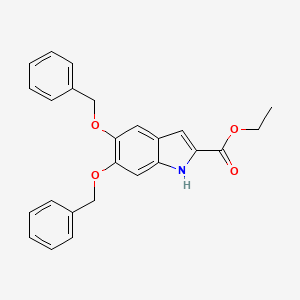
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
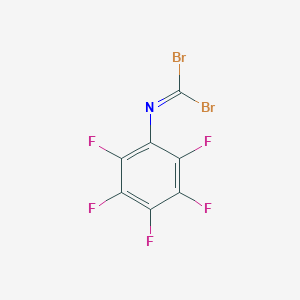
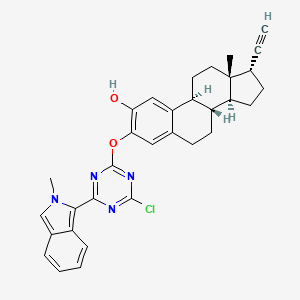
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
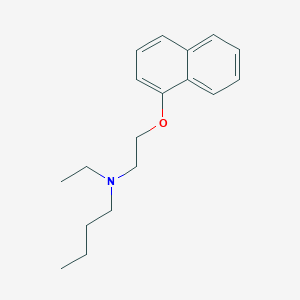
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
